4-甲基-2-(甲基氨基)苯酚

描述

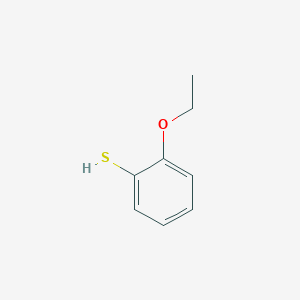

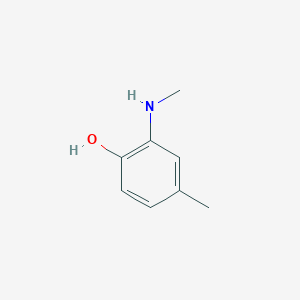

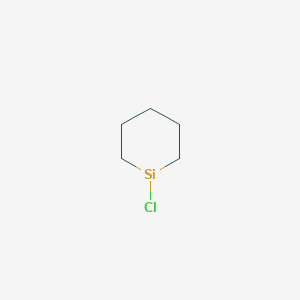

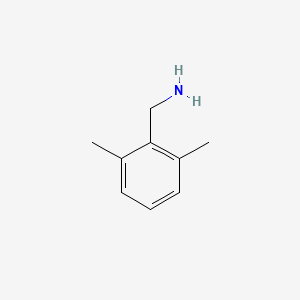

4-Methyl-2-(methylamino)phenol , also known by its chemical formula C8H11NO , is a compound with intriguing properties. It is a phenolic amine derivative, characterized by a methyl group (CH3) attached to the aromatic ring. The compound exhibits both aromatic and amine functional groups, making it an interesting subject for study.

Synthesis Analysis

The synthesis of 4-Methyl-2-(methylamino)phenol involves several methods, including diazotization reactions, reduction processes, and coupling reactions. One common approach is the diazotization of 4-methylaniline followed by coupling with N,N-dimethylaniline . This reaction sequence yields the desired compound. Researchers have explored various synthetic routes to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(methylamino)phenol reveals its aromatic nature. The phenolic ring, substituted with a methylamino group, contributes to its unique properties. The nitrogen atom in the amino group provides a lone pair, influencing its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The compound participates in several chemical reactions:

- Oxidation : Under appropriate conditions, it can be oxidized to form quinone derivatives.

- Acylation : The amino group can undergo acylation reactions, leading to the formation of amides.

- Substitution : The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature range.

- Solubility : It dissolves in polar solvents like water and alcohol.

- Color : It may appear as a white to light brown crystalline solid.

- Odor : It might have a faint odor due to its aromatic nature.

科学研究应用

1. Cyclization-Activated Prodrugs

4-甲基-2-(甲基氨基)苯酚,作为4-羟基苯甲醚的基本氨基甲酸酯的一部分,已被评估其在环化活化前药中的作用。这些氨基甲酸酯,包括N-甲基-N-[2-(甲基氨基)乙基]氨基甲酸酯,以pH依赖的方式释放4-羟基苯甲醚,展示了它们作为黑色素细胞毒性酚前体的潜力。它们的活化依赖于分子内环化-消除反应,而不是酶解(Saari et al., 1990)。

2. 抗癌活性

含有4-甲基-2-(甲基氨基)苯酚衍生物的席夫碱已显示出有希望的抗癌活性。例如合成并针对癌细胞系进行评估的2-((3-氯苯亚胺)甲基)-5-(二乙基氨基)苯酚等化合物显示出作为有效抗癌剂的潜力。这些化合物与DNA发生静电相互作用,并在微摩尔范围内显示细胞毒性(Uddin et al., 2020)。

3. 催化和XPS方面

该化合物在催化过程中发挥作用,例如在使用甲醇对苯酚进行甲基化的研究中。它是关于Cu-Co协同作用在催化中的研究的一部分,展示了它在理解化学反应和催化性能背后机制方面的重要性(Mathew等,2002)。

4. 金属离子配合物中的配位性质

4-甲基-2-(甲基氨基)苯酚参与了多氨基酚配体的合成,这些配体与Cu(II)、Zn(II)和Cd(II)等金属离子显示出显著的配位性质。这些配体形成稳定的单核和双核配合物,为了解酚作为金属离子配位中的间隔物的作用提供了见解(Ambrosi等,2003)。

5. 席夫碱化合物作为抗菌剂

4-甲基-2-(甲基氨基)苯酚衍生物已被合成为席夫碱化合物,并评估其抗菌性能。这些化合物对各种人类病原体表现出显著的抑制作用,突显了它们作为抗菌剂的潜力(Halve et al., 2009)。

安全和危害

- Toxicity : As with any aromatic amine, caution is necessary due to potential toxicity. Proper handling and protective equipment are essential.

- Skin Contact : Avoid direct skin contact, as it may cause irritation.

- Inhalation : Inhalation of vapors or dust should be minimized.

- Environmental Impact : Dispose of waste properly to prevent environmental contamination.

未来方向

Future research on 4-Methyl-2-(methylamino)phenol should focus on:

- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

- Synthetic Optimization : Explore greener and more efficient synthetic routes.

- Structural Modifications : Design derivatives with enhanced properties.

属性

IUPAC Name |

4-methyl-2-(methylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-8(10)7(5-6)9-2/h3-5,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVRYZKONHXUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504507 | |

| Record name | 4-Methyl-2-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(methylamino)phenol | |

CAS RN |

76570-59-7 | |

| Record name | 4-Methyl-2-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)

![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)

![2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1590078.png)